Nicotinate mononucleotide can be derived from dietary sources rich in niacin, such as meat, fish, and whole grains. Additionally, it can be synthesized endogenously from nicotinic acid through various metabolic pathways involving specific enzymes.
Nicotinate mononucleotide is classified under nucleotides and is categorized further as a pyridine nucleotide. It serves as a precursor in the synthesis of nicotinamide adenine dinucleotide, which is essential for numerous biological processes.
Nicotinate mononucleotide can be synthesized through two primary pathways: the de novo pathway and the salvage pathway.
The enzymatic reactions involved in both pathways are highly regulated and can be influenced by the availability of substrates and cofactors. Recent studies have focused on optimizing these pathways through metabolic engineering to enhance the yield of nicotinate mononucleotide for industrial applications .
The molecular structure of nicotinate mononucleotide consists of:
This structure allows it to function effectively within biochemical pathways, particularly in the synthesis of nicotinamide adenine dinucleotide.
The molecular formula for nicotinate mononucleotide is C₁₁H₁₄N₂O₁₁P, with a molar mass of approximately 290.24 g/mol. Its structural representation reveals the arrangement of atoms that facilitate its biochemical functions.
Nicotinate mononucleotide participates in several key biochemical reactions:
The enzymatic reactions involving nicotinate mononucleotide are characterized by specific enzyme-substrate interactions and are often subject to feedback regulation based on cellular energy needs.
Nicotinate mononucleotide functions primarily as a precursor in the biosynthesis of nicotinamide adenine dinucleotide. The mechanism involves:
Research indicates that increasing levels of nicotinamide adenine dinucleotide through supplementation with nicotinate mononucleotide can enhance cellular metabolism and improve energy levels, particularly in aging cells .
Relevant analyses indicate that the stability and solubility characteristics make nicotinate mononucleotide suitable for various pharmaceutical applications .
Nicotinate mononucleotide has garnered attention for its potential applications in:
Recent studies underscore its significance not only as a metabolic intermediate but also as a potential therapeutic agent in age-related health issues.
Nicotinamide mononucleotide (NMN) is a bioactive nucleotide with the systematic IUPAC name [(2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate and the molecular formula C₁₁H₁₅N₂O₈P [4] [8]. It exists in α- and β-anomeric forms, with the β-anomer (β-NMN) being biologically active. NMN comprises a nicotinamide moiety linked to a ribose-5'-phosphate group, forming a charged pyridinium ring system critical for its redox functionality. Key physicochemical properties include:
Table 1: Physicochemical Properties of NMN
Property | Value/Characteristic |
---|---|
Molecular Formula | C₁₁H₁₅N₂O₈P |
Molar Mass | 334.22 g/mol |
Solubility | >500 g/L in water |
Biologically Active Form | β-anomer |
pH Stability | Stable in acid; degrades in alkaline conditions |
NMN biosynthesis occurs via three primary pathways:
Salvage Pathway: Dominates in mammals and bacteria. Utilizes nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) as substrates, catalyzed by nicotinamide phosphoribosyltransferase (NAMPT). This rate-limiting enzyme generates NMN directly [1] [9]. Alternative salvage routes phosphorylate nicotinamide riboside (NR) via nicotinamide riboside kinases (NRK1/2) [1] [6].
De Novo Pathway: Synthesizes NMN from tryptophan or aspartate in bacteria and yeast. Quinolinic acid (QA) is converted to nicotinic acid mononucleotide (NaMN) by quinolinate phosphoribosyltransferase (NADC). NaMN is then amidated to NMN by bacterial NadE synthetases, bypassing NAD⁺ [5] [9].
Preiss-Handler Pathway: Processes dietary nicotinic acid (NA) into NaMN via nicotinate phosphoribosyltransferase (NAPRT). NaMN is adenylated to NAD⁺, which is hydrolyzed to NMN by NAD⁺-consuming enzymes (e.g., PARPs) [2] [6].
Table 2: NMN Biosynthesis Pathways and Key Enzymes
Pathway | Substrates | Key Enzyme(s) | Organisms |
---|---|---|---|
Salvage | NAM, PRPP | NAMPT | Mammals, Bacteria |
Salvage (Alternative) | NR, ATP | NRK1/2 | Mammals |
De Novo | Tryptophan/Aspartate | NADC, NadE synthetases | Bacteria, Yeast |
Preiss-Handler | Nicotinic acid (NA) | NAPRT | Mammals, Bacteria |
NMN is the direct precursor of NAD⁺ via adenylation catalyzed by nicotinamide mononucleotide adenylyltransferases (NMNAT1–3). These isoforms exhibit distinct subcellular localization: NMNAT1 (nucleus), NMNAT2 (cytosol/Golgi), and NMNAT3 (mitochondria) [3] [10]. The NMN-to-NAD⁺ conversion is energetically driven by ATP hydrolysis, forming a high-energy phosphoanhydride bond [6].
NAD⁺ derived from NMN supports:
Table 3: NAD⁺-Consuming Enzymes Dependent on NMN-Derived NAD⁺
Enzyme Class | Representative Members | Km for NAD⁺ (μM) | Primary Functions |
---|---|---|---|
Sirtuins | SIRT1, SIRT3 | 94–888 | Deacetylation; metabolic regulation |
PARPs | PARP1 | 20–97 | DNA repair; genomic stability |
Cyclic ADP-ribose Synthases | CD38, SARM1 | 15–25 | Calcium signaling; axon degeneration |
NAD⁺ and NMN pools are dynamically regulated across compartments:
Compartment-specific regulation is critical:
Table 4: Subcellular NAD⁺/NMN Pools and Key Transporters
Compartment | NAD⁺ Concentration (μM) | NMN Regulation | Key Transporters/Sensors |
---|---|---|---|
Mitochondria | ∼250 | Uptake via NR/SLC12A8?; NMNAT3 activity | SLC25A51 (NAD⁺ importer) |
Nucleus | ∼110 | NMNAT1 synthesis; PARP consumption | Free exchange with cytosol |
Cytosol | 40–70 | NAMPT/NRK activity; Nudt12 degradation | SLC12A8 (disputed), NMoRI biosensor |
Compound Names Cited:Nicotinamide mononucleotide (NMN), Nicotinamide adenine dinucleotide (NAD⁺), Nicotinamide (NAM), Nicotinic acid (NA), Nicotinamide riboside (NR), 5-Phosphoribosyl-1-pyrophosphate (PRPP), Nicotinic acid mononucleotide (NaMN), Quinolinic acid (QA).
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